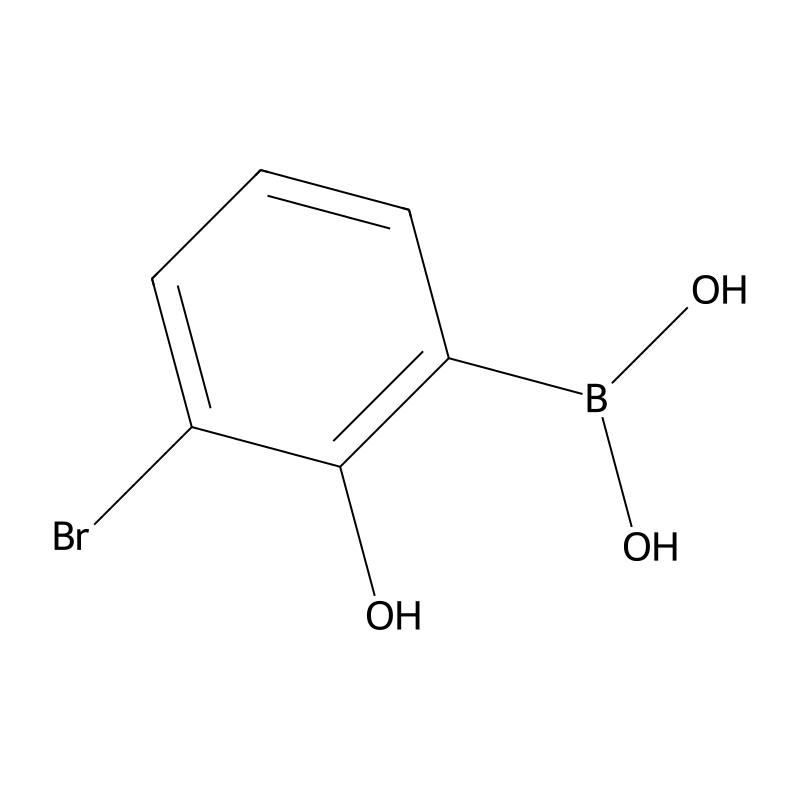3-Bromo-2-hydroxyphenyl boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. 3-Bromo-2-hydroxyphenyl boronic acid could potentially be used to introduce a 3-bromo-2-hydroxyphenyl group into a target molecule via this reaction. Suzuki-Miyaura couplings are a powerful tool for carbon-carbon bond formation and are widely used in medicinal chemistry and materials science [].
Radiopharmaceutical Labeling
The bromine atom in 3-Bromo-2-hydroxyphenyl boronic acid can be readily replaced with a radioactive isotope, such as Br-76, using radioisotope labeling techniques []. This could be useful for creating radiotracers for applications in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in medical research to study biological processes in living organisms [].
3-Bromo-2-hydroxyphenyl boronic acid is an organoboron compound with the chemical formula CHBBrO and a molecular weight of approximately 216.83 g/mol. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, making it a valuable building block in organic synthesis. The compound is identified by its CAS number 89488-24-4 and is recognized for its utility in various
- Suzuki Coupling Reaction: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.
- Boronic Acid Reactions: The boronic acid functional group allows it to form stable complexes with diols, which can be utilized in various organic transformations.
- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, making this compound versatile for further synthetic modifications.
Research on the biological activity of 3-Bromo-2-hydroxyphenyl boronic acid indicates potential applications in medicinal chemistry. Compounds containing boronic acids have been shown to exhibit:
- Antitumor Activity: Some studies suggest that boronic acids can inhibit certain cancer cell lines, potentially through the modulation of cellular signaling pathways.
- Antiviral Properties: There is emerging evidence that boronic acid derivatives may interfere with viral replication processes, making them candidates for antiviral drug development.
The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be achieved through various methods:
- Bromination of Phenolic Compounds: Starting from 2-hydroxyphenylboronic acid, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the meta position.
- Direct Boronation: The compound can also be synthesized by reacting phenol derivatives with boron reagents, followed by bromination.
- Coupling Reactions: Utilizing existing arylboron compounds, coupling reactions with bromo-substituted phenols can yield 3-Bromo-2-hydroxyphenyl boronic acid.
3-Bromo-2-hydroxyphenyl boronic acid has several applications:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, especially in pharmaceuticals and agrochemicals.
- Material Science: This compound can be used in the development of new materials, including polymers that incorporate boron for enhanced properties.
- Bioconjugation: Its ability to form stable complexes with biomolecules allows it to be used in bioconjugation techniques for labeling and drug delivery systems.
Studies on interaction mechanisms involving 3-Bromo-2-hydroxyphenyl boronic acid have focused on its reactivity with biological targets. For instance:
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Binding Studies: Investigations into its binding affinity with various biomolecules highlight its potential role as a ligand in drug design.
Several compounds share structural features with 3-Bromo-2-hydroxyphenyl boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyphenyl boronic acid | Hydroxyl group on phenyl ring | Lacks bromine substituent |
| 4-Bromo-2-hydroxyphenyl boronic acid | Bromine at para position | Different substitution pattern |
| 3-Iodo-2-hydroxyphenyl boronic acid | Iodine instead of bromine | Higher reactivity due to iodine |
| 3-Nitro-2-hydroxyphenyl boronic acid | Nitro group addition | Potentially different biological activity |
The uniqueness of 3-Bromo-2-hydroxyphenyl boronic acid lies in its specific placement of functional groups, which influences its reactivity and biological interactions compared to similar compounds.
This detailed overview underscores the significance of 3-Bromo-2-hydroxyphenyl boronic acid within organic chemistry and its potential applications across various fields.








